molecular formula C23H23NO4 B5536443 4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5536443
M. Wt: 377.4 g/mol
InChI Key: FVEDVONQRVSCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolinedione family, which is known for a wide range of biological activities. The interest in this compound primarily stems from its potential anticancer properties, as well as its unique chemical structure that allows for various chemical reactions and modifications.

Synthesis Analysis

The synthesis of quinolinedione derivatives involves complex reactions, often aiming to introduce specific functional groups that may enhance biological activity. For instance, Chen et al. (2011) detailed the synthesis of quinolinediones with potential anticancer activity, highlighting the importance of structure-activity relationships in medicinal chemistry (Chien‐Ting Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of quinolinediones plays a crucial role in their chemical and biological behaviors. Studies such as the one conducted by Shahani et al. (2010) offer insights into the structural aspects, demonstrating how molecular geometry influences the compound's physical and chemical properties (T. Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones undergo various chemical reactions, contributing to their versatile applications. For example, Al-Taifi et al. (2016) explored reactions leading to new quinoline derivatives, indicating the compound's potential for generating novel therapeutic agents (E. A. Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinolinediones, such as solubility, melting point, and stability, are essential for their application in drug formulation. Hirano et al. (2004) investigated a novel quinolone derivative, emphasizing the importance of these properties in biomedical analysis (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are critical for the compound's application in synthetic chemistry and drug design. Research like that of Karkara et al. (2020) on antitubercular agents demonstrates the compound's utility in designing drugs with specific biological activities (Bidhu Bhusan Karkara et al., 2020).

Scientific Research Applications

Electrochemical Properties

Studies have explored the electrochemical behavior of quinones and their derivatives, revealing insights into their reduction mechanisms and interactions with proton donors and bases. For instance, the voltammetric behavior of α-hydroxy and α-methoxy quinones in acetonitrile has been analyzed, highlighting the influence of internal proton donors and external proton sources on their electroreduction processes (Bautista-Martínez et al., 2004).

Interactions and Reactions

Research on heterocyclic quinone methides has shown how these compounds can undergo dimerization and react with other molecules to yield Diels-Alder cycloaddition products, demonstrating their reactivity and potential for creating complex molecular structures (Chauncey & Grundon, 1990).

Polymorphism and Pharmaceutical Applications

The discovery of polymorphic modifications of quinoline derivatives with strong diuretic properties indicates their potential as new remedies for hypertension. These studies also discuss differences in crystal packing and organization, which can affect the material's properties and applications (Shishkina et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition performances on metal surfaces. Computational studies on novel quinoline derivatives against the corrosion of iron have provided insights into their adsorption behaviors and potential as effective corrosion inhibitors (Erdoğan et al., 2017).

Herbicidal Activity

The synthesis and evaluation of triketone-quinoline hybrids have shown potent inhibitory activity against 4-Hydroxyphenylpyruvate dioxygenase, an important target for herbicide discovery. Some compounds exhibited broad-spectrum and promising herbicidal activity, suggesting their utility in agricultural applications (Wang et al., 2015).

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-13-3-5-14(6-4-13)16-9-18-23(20(26)10-16)17(12-22(27)24-18)15-7-8-19(25)21(11-15)28-2/h3-8,11,16-17,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDVONQRVSCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)O)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-hydroxy-3-methoxyphenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.